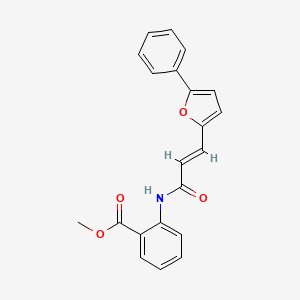

![molecular formula C19H16N2O2S2 B2487071 N-(4H-咔咪[4,3-d]噻唑-2-基)-3-(乙硫基)苯甲酰胺 CAS No. 898423-04-6](/img/structure/B2487071.png)

N-(4H-咔咪[4,3-d]噻唑-2-基)-3-(乙硫基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide" belongs to a class of compounds that have garnered interest for their unique chemical structures and potential applications in various fields, including materials science and pharmacology. Although the specific compound is not directly mentioned in the accessible literature, related research provides insights into similar compounds' synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related chromeno and thiazole derivatives typically involves multi-step chemical reactions, starting from base chromene compounds or thiazole precursors. For instance, 6-aryl-6H-chromeno[4’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole derivatives were synthesized through reactions involving 2-aryl-3-nitro-2H-chromenes and 1H-benzimidazole-2-thiol, indicating a method that could potentially be adapted for the target compound (Ren et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds often features interactions such as π-π stacking and hydrogen bonding, crucial for understanding the compound's stability and behavior. For example, the molecular structure of certain N-(thiazol-2-yl)benzamide derivatives showed helical assembly driven by π-π interactions and cyclic N–H⋯N and S⋯O interactions (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

Chemical properties and reactions, such as gelation behavior and interaction with solvents, have been observed in similar compounds. For instance, certain derivatives displayed gelation behavior towards ethanol/water mixtures, highlighting the influence of non-covalent interactions on chemical behavior (Yadav & Ballabh, 2020).

科学研究应用

抗癌潜力

- 乳腺癌:已合成并评估了色诺[4,3-b]吡啶衍生物在靶向乳腺癌方面的潜力。分子对接研究确定了与癌细胞相互作用关键的特定基团,突出了显著的抗癌活性 (Ghada E. Abd El Ghani, M. A. Elmorsy, & Mona E. Ibrahim, 2022)。

- 一般抗肿瘤活性:含苯并噻唑基团的新型香豆素已显示出对各种癌细胞系(包括肺癌和结肠癌细胞)的显著抗肿瘤活性,与标准药物相当 (Eman A. El-Helw et al., 2019)。

生化相互作用和应用

- 硬脂酰辅酶A去饱和酶-1抑制:一项关注苯胺基甲酰胺作为硬脂酰辅酶A去饱和酶-1抑制剂的研究确定了一种具有亚纳摩尔IC50值的化合物,展示了在生化应用中的显著潜力 (Y. Uto et al., 2009)。

- 超分子凝胶剂:已合成N-(噻唑-2-基)苯胺衍生物并分析了它们的凝胶行为,揭示了甲基功能和S⋯O相互作用在非共价结合中的影响 (P. Yadav & Amar Ballabh, 2020)。

化学结构和性质

- 合成和表征:4-氧代-N-(取代噻唑-2-基)-4H-香豆素-2-羧酰胺的合成及其作为腺苷受体配体的潜力突显了这些化合物的多样化化学性质 (F. Cagide, F. Borges, L. Gomes, & J. N. Low, 2015)。

- 化学感应应用:香豆素苯并噻唑衍生物已开发为氰根离子的化学感应剂,展示了该化合物在分子识别和感应应用中的实用性 (Kangnan Wang et al., 2015)。

属性

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S2/c1-2-24-13-7-5-6-12(10-13)18(22)21-19-20-17-14-8-3-4-9-15(14)23-11-16(17)25-19/h3-10H,2,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRPAHGFVXAZQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopropyl-4-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2486990.png)

![3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B2486994.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486995.png)

![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2486996.png)

![N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2486997.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2486998.png)

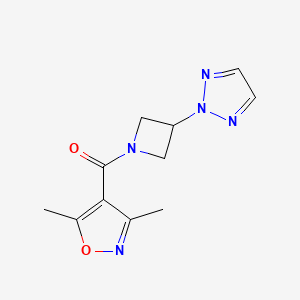

![4-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2487001.png)

![N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2487004.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2487005.png)

![2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B2487008.png)

![1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea](/img/structure/B2487010.png)